4,5-Diethylfuran-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-diethylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-6-5-8(9(10)11)12-7(6)4-2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZHQQEXRAJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC(=C1)C(=O)O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84521-65-3 | |
| Record name | 4,5-diethylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,5 Diethylfuran 2 Carboxylic Acid
Retrosynthetic Analysis and Key Precursors for 4,5-Diethylfuran-2-carboxylic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. leah4sci.com For this compound, the primary disconnections involve the carbon-carbon bonds attaching the substituents to the furan (B31954) ring and the bonds forming the heterocyclic ring itself.
A primary retrosynthetic disconnection is the removal of the carboxylic acid group at the C2 position. This can be envisioned as the reverse of a carboxylation reaction, suggesting a 2-lithiated or 2-magnesiated 3,4-diethylfuran intermediate. Alternatively, it could arise from the oxidation of a 2-formyl or 2-acetyl group.
Further deconstruction of the 3,4-diethylfuran core can be approached in several ways. One common strategy for furan synthesis is the Paal-Knorr synthesis, which would involve the cyclization of a 1,4-dicarbonyl compound. pharmaguideline.com In this case, the precursor would be a 3,4-diethyl-1,4-dicarbonyl compound. The introduction of the diethyl groups can be a key challenge, and their placement suggests starting with precursors already containing these functionalities.
A plausible retrosynthetic pathway is outlined below:

Key Precursors:
3,4-Diethyl-1,4-dicarbonyl compounds: These are direct precursors for the Paal-Knorr synthesis of the furan ring.
Substituted alkynes and α-diazocarbonyls: These can be used in metalloradical cyclization reactions to form highly substituted furans. organic-chemistry.orgnih.gov
3-Hexanone and ethyl glyoxylate: These could potentially be used in a condensation-cyclization sequence.
2,5-Diethylfuran: If this starting material is accessible, regioselective carboxylation at the 2-position would be a direct route. ontosight.ai
Direct and Indirect Synthetic Routes to the Furan Core
The formation of the furan ring is a cornerstone of the synthesis of this compound. Various methods have been developed for the construction of the furan core, each with its own advantages and limitations.
Cycloaddition reactions provide a powerful tool for the construction of five-membered heterocyclic rings. rsc.org A [3+2] cycloaddition strategy can be employed, where a three-atom component reacts with a two-atom component to form the furan ring. For instance, the reaction of propargylamines with aldehydes under basic, metal-free conditions has been shown to produce substituted furans with high regioselectivity. rsc.org Another approach involves the tandem 1,2-acyloxy migration/[3+2] cycloaddition/aromatization of enol ether-tethered propargylic esters. acs.org
More recently, cobalt-catalyzed metalloradical [3+2] cyclization of alkynes with α-diazocarbonyls has emerged as a versatile method for synthesizing polysubstituted furans with complete regioselectivity. organic-chemistry.orgnih.gov This method tolerates a wide range of functional groups, making it suitable for complex targets.
Once the furan ring is formed, electrophilic and nucleophilic substitution reactions can be used to introduce or modify substituents.
Electrophilic Aromatic Substitution: The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C2 and C5 positions. chemicalbook.comquora.com This high reactivity is due to the ability of the oxygen atom to stabilize the cationic intermediate formed during the reaction. quora.com Common electrophilic substitution reactions include:
Halogenation: Furan reacts vigorously with halogens, often leading to polyhalogenated products. Milder conditions are required for monohalogenation. pharmaguideline.com
Nitration: Nitration of furan can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com
Acylation: Friedel-Crafts acylation of furans typically requires mild catalysts such as phosphoric acid or boron trifluoride. pharmaguideline.com
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the furan ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring. edurev.inquimicaorganica.org Halofurans, for example, are more reactive towards nucleophiles than furan itself. edurev.in The presence of a nitro group can also facilitate nucleophilic substitution. quimicaorganica.orgchempap.org
Targeted Synthesis of this compound
The targeted synthesis of this compound requires a strategy that precisely controls the placement of the two ethyl groups at the C4 and C5 positions and the carboxylic acid at the C2 position.
Achieving the desired substitution pattern is a key challenge. Starting with a pre-formed furan and introducing the substituents can be problematic due to the directing effects of the furan ring oxygen, which favors substitution at C2 and C5. chemicalbook.comquora.com Therefore, constructing the furan ring with the substituents already in place is often a more viable strategy.
A plausible approach would be a Paal-Knorr synthesis starting from 3,4-diethyl-1,4-hexanedione. However, the synthesis of this specific diketone could be challenging.
An alternative and more modern approach would be to utilize a cobalt-catalyzed metalloradical cyclization. organic-chemistry.orgnih.govacs.org This method offers excellent control over regioselectivity. For the synthesis of a precursor to this compound, one could envision the reaction of 3-hexyne (B1328910) with an appropriate α-diazocarbonyl compound that can be later converted to a carboxylic acid.
The introduction of the two ethyl groups at adjacent positions (C4 and C5) is a significant synthetic hurdle. If starting from a furan derivative, a direct Friedel-Crafts alkylation would likely lead to a mixture of products, with a preference for the 2 and 5 positions.
A more controlled approach involves building the furan ring from precursors that already contain the diethyl moiety. As mentioned, 3,4-diethyl-1,4-hexanedione for a Paal-Knorr synthesis or 3-hexyne for a cycloaddition reaction would be suitable starting points.
Another potential route could start from 2,5-diethylfuran, which can be synthesized through various methods. ontosight.ai However, subsequent functionalization to introduce a carboxylic acid at the 2-position while also having a substituent at the 4-position would require a multi-step sequence, potentially involving protection and deprotection steps to control the regioselectivity of electrophilic substitutions.
Carboxylic Acid Group Formation and Modification
The introduction of a carboxylic acid group at the C2 position of a pre-formed 4,5-diethylfuran ring is a key strategic step. Several classical and modern methods can be employed for this transformation.
One common approach involves the formylation of the furan ring, followed by oxidation. The Vilsmeier-Haack reaction, for instance, can introduce a formyl group at the desired position, which can then be oxidized to a carboxylic acid using various oxidizing agents. mdpi.com
Alternatively, direct carboxylation of the furan ring can be achieved. This can be accomplished by deprotonation of the furan ring using a strong base, such as an organolithium reagent, followed by quenching with carbon dioxide. arkat-usa.org This method offers a direct route to the carboxylic acid. A study on the synthesis of furan-2,5-dicarboxylic acid (FDCA) demonstrated that furan-2-carboxylic acid can be directly carboxylated at the 5-position using lithium diisopropylamide (LDA) and CO2, suggesting the feasibility of a similar approach for mono-carboxylation. arkat-usa.org
Another strategy is the oxidative degradation of a suitable precursor attached to the furan ring. For instance, a 2-alkyl or 2-acylfuran derivative could be oxidized to yield the corresponding carboxylic acid. This approach is valuable in organic synthesis, offering alternatives to methods like nitrile chemistry or organometallic carboxylation. osi.lvresearchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For this compound, these principles can be applied to develop more sustainable and environmentally benign processes.
Chemoenzymatic and Biocatalytic Pathways for Furan Carboxylic Acids
Biocatalysis has emerged as a powerful tool for the synthesis of furanic compounds, offering mild reaction conditions and high selectivity. acs.orgacs.orgsci-hub.se While specific enzymes for the synthesis of this compound have not been reported, the extensive research on the biocatalytic production of other furan carboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), provides a strong foundation. acs.orgsci-hub.semdpi.comresearchgate.net
Enzymes like oxidases and dehydrogenases have been successfully employed for the oxidation of furan aldehydes to carboxylic acids. researchgate.netmdpi.com For example, HMF oxidases can catalyze the complete oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA. researchgate.net It is plausible that engineered enzymes could be developed to selectively oxidize a suitable precursor, such as 4,5-diethyl-2-furaldehyde, to the target carboxylic acid. Chemoenzymatic strategies, which combine chemical and enzymatic steps, can also be envisioned. For instance, a chemical synthesis could be used to produce the diethylfuran precursor, followed by a biocatalytic oxidation step to introduce the carboxylic acid group. mdpi.comrsc.orgnih.gov
The table below illustrates the variety of biocatalysts used for the synthesis of furan carboxylic acids, which could potentially be adapted for this compound.
| Biocatalyst Type | Substrate Example | Product Example | Reference |
| Whole-cell (Gluconobacter oxydans) | 5-Formyl-2-furancarboxylic acid (FFCA) | 2,5-Furandicarboxylic acid (FDCA) | researchgate.net |
| Isolated Enzyme (HMF Oxidase) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | researchgate.net |
| Chemoenzymatic System | 5-Hydroxymethylfurfural (HMF) | Various furan carboxylic acids | rsc.org |
Solvent-Free and Atom-Economical Methodologies
Solvent-free and atom-economical reactions are central to green chemistry, aiming to reduce waste and maximize the incorporation of starting materials into the final product. Several methodologies for furan synthesis have been developed that align with these principles.
For instance, solvent-free syntheses of densely functionalized furans have been reported using catalysts like triflic acid or ytterbium triflate. rsc.orgunich.itresearchgate.net These reactions often proceed in a domino fashion, minimizing workup steps and solvent usage. rsc.orgresearchgate.net The Paal-Knorr synthesis, a classic method for furan formation, can also be performed under solvent-free conditions. unich.it
Atom economy is another crucial factor. Reactions like 1,3-dipolar cycloadditions can be highly atom-economical, constructing the furan ring with minimal byproduct formation. mdpi.comorganic-chemistry.org The synthesis of furan derivatives from propargyl alcohols and terminal alkynes can be fully atom-economical. organic-chemistry.org When designing a synthesis for this compound, choosing reactions that maximize atom economy, such as addition and cycloaddition reactions over substitution and elimination reactions, would be a key green chemistry consideration. nwnu.edu.cn
The following table summarizes some green synthetic approaches to furan derivatives.
| Green Chemistry Approach | Catalyst/Conditions | Key Advantage | Reference |
| Solvent-Free Synthesis | Triflic Acid | Reduced solvent waste, operational simplicity | rsc.orgresearchgate.net |
| Solvent-Free Synthesis | Ytterbium Triflate | Mild conditions, good to excellent yields | unich.it |
| Atom-Economical Synthesis | Ruthenium Catalyst | High atom economy, excellent chemo- and regioselectivity | nwnu.edu.cn |
| One-Pot, Solvent-Free Reaction | Triethylamine | Rapid reaction, good to high yields | tandfonline.com |
Optimization of Reaction Conditions, Yields, and Purity for Research Scale
For the research-scale synthesis of this compound, the optimization of reaction parameters is crucial to ensure efficient and reproducible production of the target compound with high purity.
A systematic approach to optimization would involve screening various catalysts, solvents, temperatures, and reaction times for each synthetic step. For example, in a carboxylation reaction involving an organolithium intermediate, the choice of the lithium base, the temperature of deprotonation, and the method of CO2 addition would all significantly impact the yield and purity. arkat-usa.org
Purification strategies are also critical. For a carboxylic acid, purification might involve extraction, crystallization, or column chromatography. The choice of purification method will depend on the physical properties of this compound and the nature of the impurities. For instance, purification of FDCA has been achieved via column chromatography. rsc.org
The table below presents a hypothetical optimization study for a key reaction step in the synthesis of this compound, based on methodologies reported for similar compounds. researchgate.net
Table: Optimization of a Hypothetical Friedel-Crafts Acylation for a 4,5-Diethylfuran Precursor
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃ | Dichloromethane | 0 to rt | 4 | 65 |
| 2 | FeCl₃ | Dichloromethane | rt | 6 | 58 |
| 3 | Triflic Acid | Neat | 90 | 2 | 94 |
This table illustrates how systematic variation of reaction conditions can lead to significant improvements in yield. The purity of the product at each stage would be assessed using techniques such as NMR spectroscopy and mass spectrometry. doi.org
Derivatization Strategies and Analogue Synthesis of 4,5 Diethylfuran 2 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Group
The carboxylic acid moiety of 4,5-Diethylfuran-2-carboxylic acid is a prime target for chemical modification, allowing for the synthesis of a variety of ester and amide derivatives. These functional group transformations can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity.
Standard esterification procedures, such as the Fischer-Speier esterification, can be employed by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. rsc.org This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. rsc.org For more sensitive or sterically hindered alcohols, milder methods involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be utilized to facilitate the reaction at room temperature. hud.ac.uk
Similarly, amidation of the carboxylic acid can be achieved through several well-established protocols. One common method involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. mdpi.com Alternatively, direct amidation can be accomplished using peptide coupling reagents, which mediate the formation of the amide bond between the carboxylic acid and an amine, often under mild conditions that preserve other functional groups. nih.gov The use of such reagents is advantageous as it avoids the harsh conditions associated with acyl chloride formation. nih.gov
Interactive Table 1: Representative Ester and Amide Derivatives of this compound
| Derivative Name | Structure | R-Group (Ester) | R1, R2-Groups (Amide) |
|---|---|---|---|
| Methyl 4,5-diethylfuran-2-carboxylate | -CH3 | ||
| Ethyl 4,5-diethylfuran-2-carboxylate | -CH2CH3 | ||
| 4,5-Diethyl-N-phenylfuran-2-carboxamide | -H, -C6H5 | ||
| 4,5-Diethyl-N,N-dimethylfuran-2-carboxamide | -CH3, -CH3 |
Modifications of the Furan (B31954) Ring System in this compound Analogues
Further diversification of the This compound scaffold can be achieved by introducing substituents onto the furan ring itself. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. However, the regioselectivity of such reactions can be influenced by the existing substituents. In the case of This compound , the remaining unsubstituted position is at C3.
Halogenation, such as bromination, can introduce a synthetically versatile handle onto the furan ring. For instance, treatment with N-bromosuccinimide (NBS) could potentially yield 3-Bromo-4,5-diethylfuran-2-carboxylic acid . This bromo-derivative can then serve as a precursor for a variety of cross-coupling reactions.
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming new carbon-carbon bonds. thieme-connect.com The 3-Bromo-4,5-diethylfuran-2-carboxylic acid intermediate could be coupled with a range of boronic acids (Suzuki coupling) or alkenes (Heck coupling) to introduce aryl, heteroaryl, or vinyl groups at the C3 position. These modifications can dramatically alter the steric and electronic properties of the molecule, providing a pathway to a diverse library of analogues.
Interactive Table 2: Potential Furan Ring-Modified Analogues of this compound
| Derivative Name | Structure | R-Group |
|---|---|---|
| 3-Bromo-4,5-diethylfuran-2-carboxylic acid | -Br | |
| 4,5-Diethyl-3-phenylfuran-2-carboxylic acid | -C6H5 | |
| 4,5-Diethyl-3-(pyridin-3-yl)furan-2-carboxylic acid | -C5H4N |
Functionalization of the Diethyl Substituents and Stereochemical Control
The two ethyl groups at the C4 and C5 positions of the furan ring present additional opportunities for structural modification, although their chemical inertness can pose a synthetic challenge. Functionalization of these alkyl chains could introduce new pharmacophores or points of attachment for further derivatization.
One potential strategy for functionalizing the ethyl groups is through radical halogenation. Under the appropriate conditions, a hydrogen atom on one of the ethyl groups could be replaced by a halogen, such as bromine. This would create a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups, including hydroxyl, amino, and cyano groups.
Achieving stereochemical control during the functionalization of the diethyl substituents is a significant challenge. If a chiral center is introduced, a mixture of enantiomers or diastereomers will likely be formed. A more elegant approach to obtaining stereochemically pure analogues would be to employ a stereoselective synthesis of the furan ring itself, starting with chiral precursors that already contain the desired functionalized and stereodefined side chains. The stereoselective synthesis of highly substituted furans has been reported and could be adapted for this purpose. acs.orgnih.gov
Interactive Table 3: Hypothetical Analogues with Functionalized Diethyl Substituents
| Derivative Name | Structure | Modification |
|---|---|---|
| 4-Ethyl-5-(1-hydroxyethyl)furan-2-carboxylic acid | Hydroxylation of one ethyl group | |
| 5-(1-Aminoethyl)-4-ethylfuran-2-carboxylic acid | Amination of one ethyl group |
Synthesis of Conformationally Restricted Analogues
To better understand the spatial requirements of this molecular scaffold for potential biological activity, the synthesis of conformationally restricted analogues is a valuable strategy. By limiting the rotational freedom of the molecule, it is possible to lock it into a specific bioactive conformation.
One approach to creating conformationally restricted analogues of This compound is to incorporate the two ethyl groups into a new ring system that is fused to the furan core. For example, an intramolecular cyclization reaction could be designed to form a six-membered ring, leading to a tetrahydrobenzofuran derivative. The synthesis of such fused ring systems often involves multi-step sequences and the careful choice of reagents and reaction conditions. The synthesis of conformationally restricted benzo[b]furan derivatives has been described and could serve as a template for such endeavors.
Another strategy to restrict conformation is to introduce bulky substituents onto the furan ring or the side chains. The steric hindrance imposed by these groups can limit the rotation around single bonds, thereby favoring certain conformations.
Interactive Table 4: Potential Conformationally Restricted Analogues
| Derivative Name | Structure | Description |
|---|---|---|
| 6,7-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid derivative | Ethyl groups incorporated into a fused cyclopentane (B165970) ring | |
| 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid derivative | Ethyl groups incorporated into a fused cyclohexane (B81311) ring |
Development of Structure-Activity Relationship (SAR) Libraries based on this compound
The systematic synthesis of a library of analogues based on the This compound core is essential for establishing a comprehensive Structure-Activity Relationship (SAR). An SAR library aims to explore the impact of various structural modifications on the biological activity of the compound.
The development of such a library would involve a combinatorial approach, systematically varying the substituents at different positions of the molecule. Based on the derivatization strategies discussed above, the key points of diversification would be:
The Carboxylic Acid Group (R1): A wide range of esters and amides with varying steric and electronic properties would be synthesized.
The Furan Ring (R2): The C3 position would be substituted with a diverse set of functional groups, including halogens, alkyl, aryl, and heteroaryl moieties, through cross-coupling reactions.
The Diethyl Substituents (R3 and R4): Functional groups such as hydroxyl and amino groups could be introduced, and the chain length could be varied.
By screening this library of compounds in relevant biological assays, it would be possible to identify the key structural features that are essential for activity and to optimize the lead compound for improved potency and selectivity. The development of SAR for furan-based compounds has been a successful strategy in drug discovery.
Interactive Table 5: Diversification Points for an SAR Library of this compound Analogues
| Diversification Point | R1 (Carboxylic Acid Derivative) | R2 (Furan Ring Substituent at C3) | R3, R4 (Diethyl Substituent Modification) |
|---|---|---|---|
| Variation 1 | -COOCH3 | -H | -CH2CH3 |
| Variation 2 | -CONH2 | -Br | -CH2CH3 |
| Variation 3 | -COOH | -Phenyl | -CH2CH3 |
| Variation 4 | -COOCH2CH3 | -H | -CH(OH)CH3 |
| Variation 5 | -CON(CH3)2 | -Pyridyl | -CH2CH2OH |
Investigation of Biological Activities and Molecular Mechanisms of 4,5 Diethylfuran 2 Carboxylic Acid
In Vitro Studies on Potential Biological Targets and Pathways
Exploration of Antimicrobial Potential and Mechanism of Action
There is no specific research detailing the antimicrobial potential of 4,5-Diethylfuran-2-carboxylic acid. However, the broader class of furan (B31954) derivatives has been a subject of antimicrobial research. For instance, some furan-based carboxylic acids have been investigated as inhibitors of enzymes crucial for bacterial survival, such as those involved in peptidoglycan biosynthesis. One study highlighted that furan-based dicarboxylic acid derivatives could act as inhibitors of MurC–MurF ligase, an essential enzyme in the bacterial cell wall synthesis pathway. journalskuwait.org
Another study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed that certain amine derivatives possess antibacterial activity, with a notable compound demonstrating a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against pathogenic bacteria. researchgate.net Additionally, trace amounts of furan-2-carboxylic acids like 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid (FA) have been identified as inhibitors of bacterial swarming and proliferation on agar (B569324) plates. [No new reference found] These findings suggest that the furan-2-carboxylic acid scaffold is a promising starting point for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Furan Derivatives
| Compound/Derivative | Target Organism/Enzyme | Activity/Finding |
|---|---|---|
| Furan-based dicarboxylic acid derivatives | MurC–MurF ligase | Potential for multiple ligase inhibition. journalskuwait.org |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | MIC of 250 µg/mL. researchgate.net |
Assessment of Anti-inflammatory Modulating Activities
Specific studies on the anti-inflammatory properties of this compound are not available. Nevertheless, research into related structures indicates that this is a viable area of investigation. For example, a series of new carboxylic acid analogues were synthesized and tested for their in vitro inhibition of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.gov One of the leading carboxylic acid compounds, FM10 , showed a potent IC₅₀ value of 0.69 µM against the COX-2 enzyme. nih.gov Another compound, FM12 , also demonstrated significant inhibitory activity against COX-2 with an IC₅₀ of 0.18 µM. nih.gov These compounds also showed encouraging results in in vivo analgesic and anti-inflammatory models. nih.gov This demonstrates that the carboxylic acid functional group, in combination with other structural features, can be pivotal for anti-inflammatory effects.
Research into Potential Antifungal or Antiviral Effects
Antifungal Effects: While direct studies on this compound are absent, the furan scaffold is present in compounds with known antifungal properties. A study on nitrofuran derivatives revealed broad-spectrum antifungal activity against various fungal pathogens, including Candida, Cryptococcus, Histoplasma, and Paracoccidioides species. mdpi.com For instance, certain nitrofuran derivatives displayed potent activity with Minimum Inhibitory Concentration (MIC₉₀) values as low as 0.48 µg/mL against P. brasiliensis. mdpi.com Sordarin and its derivatives, which contain a furan ring, have also been noted for their effectiveness against phytopathogenic fungi. google.com This suggests that furan-based compounds are a promising area for the development of novel antifungal agents.
Antiviral Effects: There is no specific literature on the antiviral effects of this compound. However, the broader family of carboxylic acids and their derivatives has been explored for antiviral potential. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-ones, including a benzoic acid derivative, was evaluated for antiviral activity against HIV, HSV, and vaccinia viruses. nih.gov One compound in this series exhibited distinct activity against Herpes simplex and vaccinia viruses. nih.gov Furthermore, libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides have been synthesized to identify novel broad-spectrum antiviral compounds against RNA viruses like the Sendai virus. nih.gov These examples underscore the potential of carboxylic acid-containing molecules as scaffolds for antiviral drug discovery.
Enzyme Inhibition Studies (e.g., Cathepsin K inhibition by furan-2-carboxylic acid)
Direct enzyme inhibition studies for this compound are not documented. However, the furan-2-carboxylic acid moiety is a key component in potent inhibitors of various enzymes. A significant example is its role in the development of Cathepsin K inhibitors. Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a major target for treating osteoporosis due to its role in bone resorption. nih.govnih.gov
A specific, orally active inhibitor, OST-4077 , which incorporates a furan-2-carboxylic acid structure, was shown to selectively inhibit human Cathepsin K with an IC₅₀ value of 11 nM. nih.gov This compound effectively suppressed bone resorption by osteoclasts without adversely affecting bone formation. nih.gov Further research into azanitrile inhibitors also highlighted the importance of this class of compounds in selectively targeting Cathepsin K. nih.gov These findings establish the furan-2-carboxylic acid scaffold as a valuable pharmacophore for designing potent and selective enzyme inhibitors, particularly for cysteine proteases like Cathepsin K.
Table 2: Inhibition of Human Cathepsin K by Selected Inhibitors
| Inhibitor | Type | IC₅₀ Value |
|---|---|---|
| OST-4077 | Furan-2-carboxylic acid derivative | 11 nM nih.gov |
| CKI-8 | Azanitrile inhibitor | 51 ± 20 nM nih.gov |
Modulation of Cell Signaling Pathways
There is a lack of specific research on how this compound modulates cell signaling pathways. However, studies on related compounds provide insights into potential mechanisms. For example, some furan-2-carbonyl derivatives have been found to activate the Hypoxia-Inducible Factor (HIF) pathway by inhibiting the Factor Inhibiting HIF-1 (FIH-1). nih.gov HIF is a critical transcription factor in cellular response to low oxygen levels, and its activation can be therapeutic in conditions like ischemia. The inhibition of FIH-1 prevents the hydroxylation of HIF-1α, allowing it to interact with transcriptional coactivators and upregulate anti-hypoxic proteins. nih.gov This indicates that furan-based carboxylic acids could potentially modulate critical cell signaling cascades like the HIF pathway.
Molecular Docking and Ligand-Protein Interaction Studies
No molecular docking studies have been published specifically for this compound. However, computational methods are frequently used to predict the binding modes of related furan derivatives to protein targets.
Molecular docking has been instrumental in understanding how furan-containing molecules interact with enzyme active sites. For example, in the development of inhibitors for phosphodiesterase 4B (PDE4B), docking studies were performed to understand the interactions within the receptor's active site. sci-hub.se Similarly, docking studies of carboxylic acid derivatives against D-glutamate ligase, an enzyme crucial for bacterial cell wall synthesis, have been used to predict binding modes and rank compounds based on their inhibitory potential. journalskuwait.org These studies often reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the protein's binding pocket. researchgate.net For instance, docking of 1,6-dihydropyrimidine derivatives showed that the carboxylic acid group could form hydrogen bonds with residues like Arg 221 in the active site of the PTP-1B enzyme. researchgate.net Such computational analyses provide a rational basis for designing more potent and selective inhibitors and could be applied to predict the potential biological targets of this compound.
Cellular Pathway Modulation by this compound Analogues
Analogues of this compound have been shown to modulate various cellular pathways, primarily through the inhibition of specific enzymes. These interactions can lead to downstream effects on signaling cascades critical for cell survival, proliferation, and response to stress.
One significant area of investigation is the inhibition of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in the cellular response to low oxygen levels. Certain furan- and thiophene-2-carbonyl amino acid derivatives have been designed to inhibit Factor Inhibiting HIF-1 (FIH-1), an asparaginyl hydroxylase that regulates the activity of HIF-α. By inhibiting FIH-1, these compounds can lead to the activation of HIF-α and the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival mdpi.com. The design of these inhibitors is based on their ability to antagonize the binding of 2-oxoglutarate (2OG) to the FIH-1 active site mdpi.com.
Another critical pathway targeted by furan-2-carboxylic acid analogues is involved in bacterial iron acquisition. Specifically, 5-phenylfuran-2-carboxylic acid derivatives have been identified as potent inhibitors of salicylate (B1505791) synthase (MbtI), an enzyme essential for the biosynthesis of mycobactin (B74219), the primary siderophore of Mycobacterium tuberculosis. tandfonline.commdpi.commdpi.comresearchgate.net. By inhibiting MbtI, these compounds disrupt iron uptake, which is crucial for the pathogen's survival and virulence tandfonline.comresearchgate.net. This targeted inhibition makes them attractive candidates for the development of novel anti-tubercular agents.
Furthermore, furan-2-carboxylic acid derivatives have demonstrated the ability to modulate inflammatory pathways. For instance, some analogues have been shown to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that controls the transcription of DNA, cytokine production, and cell survival researchgate.net. The anti-inflammatory effects of these compounds are attributed to the suppression of the NF-κB signaling pathway.
In the context of cancer, furan-based compounds have been investigated for their cytotoxic effects. Some furan-2-yl(phenyl)methanone derivatives have shown inhibitory activity against protein tyrosine kinases (PTKs), which are crucial regulators of cell proliferation, differentiation, and survival. mdpi.com. Dysregulation of PTK signaling is a hallmark of many cancers, making these enzymes important therapeutic targets. Additionally, certain furan-fused anthraquinone (B42736) derivatives have been found to induce tumor cell apoptosis by inhibiting tumor-associated NADH oxidase (tNOX) and Sirtuin 1 (SIRT1), leading to a reduced NAD+/NADH ratio researchgate.net.
The table below summarizes the cellular pathway modulation by various analogues of furan-2-carboxylic acid.
| Analogue Class | Target Pathway/Enzyme | Biological Effect | Reference |
| Furan- and thiophene-2-carbonyl amino acid derivatives | Factor Inhibiting HIF-1 (FIH-1) | Activation of Hypoxia-Inducible Factor (HIF) | mdpi.com |
| 5-Phenylfuran-2-carboxylic acid derivatives | Salicylate synthase (MbtI) | Inhibition of mycobactin biosynthesis in M. tuberculosis | tandfonline.commdpi.commdpi.comresearchgate.net |
| Indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | NF-κB signaling | Inhibition of inflammatory response | researchgate.net |
| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases (PTKs) | Inhibition of cancer cell proliferation | mdpi.com |
| Furan-fused anthraquinone derivatives | tNOX/SIRT1 | Induction of tumor cell apoptosis | researchgate.net |
Structure-Based Ligand Design Principles Applied to Furan Carboxylic Acids
The development of potent and selective furan-2-carboxylic acid-based inhibitors relies heavily on structure-based ligand design principles. This approach utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and specificity. Molecular docking, computational modeling, and structure-activity relationship (SAR) studies are integral to this process.
For the inhibition of FIH-1, furan- and thiophene-2-carbonyl amino acid derivatives were designed based on the X-ray crystal structure of the enzyme. The design incorporated a bidentate site for binding to the iron atom in the active site and a carboxylic acid group to form hydrogen bonds with key amino acid residues, such as Lys214 and Tyr145 mdpi.com. Docking simulations were used to predict the binding modes and affinities of the designed compounds, guiding the selection of candidates for synthesis and biological evaluation mdpi.com.
In the case of MbtI inhibitors, the crystal structure of the enzyme in complex with its substrate and inhibitors has provided a detailed map of the active site. This has enabled the rational design of 5-phenylfuran-2-carboxylic acid derivatives. For example, analysis of the binding mode of a lead compound allowed for the strategic replacement of a nitro moiety to improve activity and reduce potential toxicity tandfonline.com. Molecular docking studies have been crucial in understanding how different substituents on the phenyl ring interact with the enzyme's active site, leading to the identification of more potent inhibitors. mdpi.comresearchgate.net. High-resolution co-crystal structures of MbtI with furan-based inhibitors have further refined the understanding of the binding pocket, facilitating structure-driven ligand optimization mdpi.com.
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of furan-2-carboxylic acid analogues. For instance, in a series of 2-(furan-2-yl)naphthalen-1-ol analogues developed as anti-breast cancer agents, it was found that the nature of the substituents at the C8 and C11 positions of the naphthalen-1-ol core significantly influenced both the potency and selectivity of the compounds nih.gov. Similarly, for furan-2-yl(phenyl)methanone derivatives targeting PTKs, the position and type of substituents on the phenyl ring were found to be critical for their inhibitory activity mdpi.com.
The table below outlines the key principles of structure-based ligand design applied to various furan carboxylic acid derivatives.
| Target Enzyme | Design Principle | Key Structural Features | Reference |
| Factor Inhibiting HIF-1 (FIH-1) | Mimicking the binding of the natural substrate 2-oxoglutarate. | Bidentate metal-binding motif and hydrogen bond donors/acceptors. | mdpi.com |
| Salicylate synthase (MbtI) | Exploiting the active site pocket to enhance binding affinity and specificity. | Phenyl ring substitutions to interact with hydrophobic pockets and hydrogen bonding groups. | tandfonline.commdpi.com |
| Protein Tyrosine Kinases (PTKs) | SAR studies to identify optimal substitution patterns. | Hydroxyphenyl groups and their positions on the furan-2-yl(phenyl)methanone scaffold. | mdpi.com |
| G Protein-Coupled Receptor 35 (GPR35) | Screening of chemical libraries and SAR analysis. | The carboxylic acid group on the thieno[3,2-b]thiophene-2-carboxylic acid scaffold was found to be critical for agonist activity. | acs.org |
Computational and Theoretical Investigations of 4,5 Diethylfuran 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For 4,5-Diethylfuran-2-carboxylic acid, these calculations can elucidate properties that govern its stability and reactivity.
Density Functional Theory (DFT) Studies and Electronic Structure: DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G(d), are commonly used to optimize the molecular geometry of furan-containing compounds and predict their electronic properties. researchgate.netresearchgate.net Such studies on related molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have shown that these compounds often adopt a planar conformation due to the conjugated π-system. researchgate.net
For this compound, DFT would be used to calculate key electronic descriptors. These calculations help in understanding the molecule's behavior in chemical reactions. mdpi.com The overlap of the carboxyl group's π orbitals with the furan (B31954) ring's π system can influence the electronic distribution and stability. nih.gov
Table 5.1: Illustrative Electronic Properties Calculated via DFT for Furan Derivatives
This table provides examples of typical parameters obtained from DFT calculations for furan-based carboxylic acids. The specific values for this compound would require dedicated computational studies.
| Parameter | Description | Illustrative Value Range for Furan Derivatives |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the molecule's ability to donate electrons. Higher values suggest greater reactivity as a nucleophile. | -6.0 to -7.0 eV researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the molecule's ability to accept electrons. Lower values suggest greater reactivity as an electrophile. | -1.5 to -2.5 eV researchgate.net |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which relates to the molecule's electronic stability and reactivity. A smaller gap suggests higher reactivity. | 4.0 to 5.0 eV researchgate.net |
| Ionization Potential (I) | The energy required to remove an electron from the molecule. | 6.0 to 7.0 eV researchgate.net |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.5 to 2.5 eV researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | 2.0 to 5.0 Debye |
Note: Data is illustrative and compiled from studies on related benzofuran (B130515) and furan-pyrazole carboxylic acids. researchgate.netresearchgate.net
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of how this compound would behave in a biological or chemical system, such as in an aqueous solution or interacting with a protein. bohrium.com
MD simulations can model the solvation of furan derivatives, examining the structure and dynamics of the compound in water at various conditions. su.se For this compound, this would involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms over time. This can predict properties like solubility and how the molecule interacts with its immediate environment through hydrogen bonding and other non-covalent forces.
Furthermore, MD simulations are crucial for studying the stability of a ligand-protein complex. mdpi.com If this compound were identified as a potential inhibitor for an enzyme, MD simulations could validate the stability of its binding pose within the active site over a set period (e.g., 100 nanoseconds). mdpi.com
Prediction of Reactivity, Selectivity, and Mechanistic Pathways
Computational methods are invaluable for predicting how and where a molecule will react. For this compound, this involves identifying the most likely sites for electrophilic or nucleophilic attack and mapping out the energy profiles of potential reaction pathways.
The furan ring can participate in various reactions, including electrophilic substitution and cycloadditions. sciforum.netdntb.gov.ua The substituents—two ethyl groups and a carboxylic acid—significantly influence the ring's reactivity. The electron-donating nature of the alkyl groups and the electron-withdrawing nature of the carboxylic acid create a specific electronic landscape. DFT calculations can map the electrostatic potential (ESP) and Fukui functions to predict reactive sites. mdpi.comsciforum.netbohrium.com For many furan derivatives, the C5 position is susceptible to electrophilic attack, though this is modified by the existing substitution pattern.
Mechanistic studies for the oxidation of similar furan compounds, like the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), have been detailed using computational methods. mdpi.comresearchgate.netrsc.org These studies propose step-by-step pathways, including the formation of intermediates and calculation of activation energies for each step. A similar approach for this compound could predict the intermediates and energy barriers for reactions like oxidation, reduction of the carboxylic acid, or esterification. chinesechemsoc.org
In Silico Screening and Virtual Ligand Design for Target Identification
In silico methods are widely used in drug discovery to screen large libraries of compounds against biological targets, a process known as virtual screening. als-journal.comnih.gov Furan-containing molecules are frequently explored for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netmdpi.comijpsr.comresearchgate.net
This compound could be included in such a virtual screening campaign. The process typically involves:
Selection of a Protein Target: A protein implicated in a disease is chosen.
Molecular Docking: The 3D structure of this compound is computationally "docked" into the binding site of the target protein. Docking programs like AutoDock Vina or Glide predict the most favorable binding pose and estimate the binding affinity (docking score). researchgate.netresearchgate.net
Scoring and Ranking: Compounds are ranked based on their docking scores and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comnih.gov
Studies on furan-1,3,4-oxadiazole derivatives have identified potent inhibitors of human tyrosinase by screening compounds and finding binding affinities in the range of -11 to -13 kcal/mol. mdpi.com If this compound were to show a high binding affinity for a particular target, it could be identified as a "hit" compound, warranting experimental validation. This approach helps prioritize which molecules to synthesize and test in the lab, saving time and resources. nih.govnih.gov
Conformational Analysis and Tautomerism Studies
Conformational Analysis: The flexibility of this compound arises from the rotation around several single bonds: the bond connecting the carboxylic acid to the furan ring and the bonds within the two ethyl side chains. Computational methods can explore the potential energy surface to identify stable conformers (low-energy spatial arrangements). acs.orgrsc.org
Tautomerism Studies: Tautomers are isomers of a compound which can readily interconvert, most commonly by the migration of a proton. For furan-based structures, keto-enol tautomerism is a key consideration, especially in furanones (which contain a C=O group within the ring). nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone exists in a keto-enol equilibrium that is sensitive to pH. nih.gov
However, this compound is an aromatic furan. The stability gained from the aromaticity of the furan ring makes significant keto-enol tautomerization, which would disrupt this aromatic system, highly unfavorable under normal conditions. Therefore, while tautomerism is a critical aspect of furanone chemistry, it is not expected to be a significant feature for this compound itself.
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of 4,5 Diethylfuran 2 Carboxylic Acid
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 4,5-Diethylfuran-2-carboxylic acid. By providing an exact mass measurement to within a few parts per million (ppm), HRMS can determine the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass. Techniques such as electrospray ionization (ESI) are commonly used, often in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion, or in positive mode to form adducts like [M+H]⁺ or [M+Na]⁺. mdpi.comrsc.org
Tandem mass spectrometry (MS/MS) experiments on the isolated parent ion would reveal characteristic fragmentation patterns. For this compound, key fragmentations would include the loss of the carboxyl group (a loss of 45 Da), cleavage of the ethyl side chains, and rupturing of the furan (B31954) ring. These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the connectivity of its constituent atoms. While ab initio molecular dynamics can be used to predict mass spectra, limitations have been noted for molecules containing carboxylic acid groups. chemrxiv.org
In the context of metabolite profiling, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful platform for identifying this compound and its potential metabolites in complex biological matrices. imrpress.com This approach is critical in studies aiming to understand the biotransformation of furanic compounds. d-nb.info
Table 1: Predicted HRMS Fragmentation Data for this compound (C₉H₁₂O₃)
| Ion Formula | Description | Calculated m/z |
|---|---|---|
| [C₉H₁₁O₃]⁻ | [M-H]⁻ | 183.0690 |
| [C₉H₁₃O₃]⁺ | [M+H]⁺ | 185.0859 |
| [C₉H₁₂NaO₃]⁺ | [M+Na]⁺ | 207.0679 |
| [C₈H₁₁O]⁻ | Loss of COOH | 139.0815 |
| [C₇H₇O₃]⁻ | Loss of C₂H₄ (ethylene) | 155.0349 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra confirm the presence and environment of each nucleus. researchgate.netresearchgate.net
In the ¹H NMR spectrum, the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (typically 10-13 ppm), which would disappear upon exchange with D₂O. libretexts.orgprinceton.edu The lone proton on the furan ring (at the C3 position) would appear as a singlet in the aromatic region. The two ethyl groups would present as distinct quartet and triplet signals due to spin-spin coupling, with their exact chemical shifts influenced by their position on the furan ring.
The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon of the carboxylic acid in the 160-185 ppm range. princeton.edutaylorfrancis.com The four carbons of the furan ring would have distinct signals, with their shifts indicating their substitution pattern. The ethyl group carbons would appear in the aliphatic region of the spectrum.
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the 4,5-diethyl substitution pattern and the position of the carboxylic acid group at C2. princeton.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| -COOH | ~12.0 | ~160-165 | Broad singlet (¹H) |
| H-3 | ~7.1 | ~118-120 | Singlet (¹H) |
| C-2 | - | ~145-148 | Attached to COOH |
| C-3 | ~7.1 | ~118-120 | CH |
| C-4 | - | ~150-155 | Attached to ethyl group |
| C-5 | - | ~155-160 | Attached to ethyl group |
| -CH₂- (C4) | ~2.7 | ~20-22 | Quartet (¹H) |
| -CH₃ (C4) | ~1.2 | ~12-14 | Triplet (¹H) |
| -CH₂- (C5) | ~2.8 | ~18-20 | Quartet (¹H) |
| -CH₃ (C5) | ~1.3 | ~13-15 | Triplet (¹H) |
Predicted values are based on data for similar substituted furan-2-carboxylic acids. mdpi.comchemicalbook.com
X-ray Crystallography and Crystallographic Studies for Solid-State Structure Elucidation
Should this compound be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. mdpi.com This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the furan ring and the orientation of the substituent groups.
A key feature often observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are linked via strong hydrogen bonds between their carboxyl groups. researchgate.net This interaction significantly influences the crystal packing. The analysis would also reveal other intermolecular interactions, such as π-π stacking of the furan rings, which contribute to the stability of the crystal lattice. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such data. acs.org
Table 3: Representative Crystallographic Data for a Substituted Furan-2-Carboxylic Acid Analog
| Parameter | Example Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | ~7-9 | mdpi.comresearchgate.net |
| b (Å) | ~5-7 | mdpi.comresearchgate.net |
| c (Å) | ~15-20 | mdpi.comresearchgate.net |
| β (°) | ~95-105 | mdpi.comresearchgate.net |
| Z (molecules/unit cell) | 4 | researchgate.net |
| Key H-bond | O-H···O (Carboxyl dimer) | mdpi.com |
Values are representative and based on published structures of similar compounds like 1-benzofuran-2-carboxylic acid and 5-(4-nitrophenyl)furan-2-carboxylic acid.
Spectroscopic Methods (e.g., UV-Vis, IR, Raman) for Monitoring Reaction Kinetics and Intermediates
UV-Vis, Infrared (IR), and Raman spectroscopy are powerful, often complementary, methods for characterizing this compound and monitoring its formation or transformation.
UV-Vis Spectroscopy: The furan ring system constitutes a chromophore. Simple furan-2-carboxylic acids absorb in the UV region. libretexts.org The presence of the diethyl substituents on the furan ring is expected to cause a bathochromic (red) shift in the absorption maximum (λₘₐₓ) compared to the unsubstituted parent compound. For instance, substituting a phenyl group at the 5-position causes a significant shift. chemicalpapers.com UV-Vis spectroscopy is particularly useful for monitoring reaction kinetics in real-time, as the concentration of the conjugated system changes. researchgate.net
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide detailed information about the functional groups present. chemicalpapers.comglobalresearchonline.net The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer, typically found between 2500 and 3300 cm⁻¹. A strong, sharp absorption for the C=O (carbonyl) stretch would appear around 1700 cm⁻¹. Other characteristic peaks include C-O stretching and C-H stretching and bending vibrations for the furan ring and the ethyl groups. udayton.edu Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C=C bonds of the furan ring. chemicalpapers.com
Table 4: Expected Vibrational and Electronic Spectroscopic Data
| Technique | Region/Wavelength | Assignment |
|---|---|---|
| IR | 2500-3300 cm⁻¹ | O-H stretch (broad, carboxylic acid dimer) |
| IR | ~1700 cm⁻¹ | C=O stretch (strong, carboxylic acid) |
| IR | ~1200-1300 cm⁻¹ | C-O stretch |
| IR/Raman | ~2850-2980 cm⁻¹ | C-H stretch (aliphatic) |
| IR/Raman | ~1400-1600 cm⁻¹ | C=C stretch (furan ring) |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment, Isomer Separation, and Quantitative Analysis
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode with a C18 column, is the method of choice for analyzing furan carboxylic acids. merckmillipore.com An acidic mobile phase (e.g., water/acetonitrile with formic or acetic acid) is typically used to ensure the carboxylic acid is in its protonated, less polar form, leading to good peak shape and retention. A diode-array detector (DAD) can be used to obtain the UV spectrum of the eluting peak, confirming its identity against a standard. merckmillipore.com HPLC is also crucial for assessing the purity of a synthesized batch and for separating it from starting materials or byproducts, including potential isomers like 2,5-diethylfuran-3-carboxylic acid.
Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be problematic due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is typically required, most commonly by converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester). After derivatization, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) provides excellent separation and quantification capabilities. This method is highly effective for assessing purity and detecting trace impurities.
Table 5: Typical Chromatographic Conditions for Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Water/Acetonitrile + 0.1% Formic Acid (gradient) | DAD/UV, MS | Purity, Quantification, Isomer Separation |
Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis (if applicable to derivatives)
The parent molecule, this compound, is achiral and therefore will not exhibit a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are specifically used to study chiral molecules, which can rotate the plane of polarized light. hebmu.edu.cn
However, if a derivative of this compound were synthesized that introduced a chiral center, these chiroptical techniques would become vital. For example, if one of the ethyl groups were hydroxylated at its alpha position, creating a stereocenter, the resulting enantiomers would be indistinguishable by most standard techniques like NMR or MS (without a chiral auxiliary).
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, has proven to be a powerful method for determining the absolute configuration of chiral furanone and tetrahydrofuran (B95107) derivatives. nih.govresearchgate.netnih.govcdnsciencepub.com By comparing the experimental VCD spectrum to spectra calculated for each enantiomer using quantum chemical methods (like Density Functional Theory), the absolute stereochemistry can be unambiguously assigned. researchgate.net Similarly, Electronic Circular Dichroism (ECD) can be used to assign the absolute configuration of chiral furan derivatives by analyzing the electronic transitions in the UV-Vis region. researchgate.net
Therefore, while not applicable to the parent compound, CD and ORD are essential tools in the advanced characterization of any of its potential chiral derivatives.
Potential Academic and Research Applications of 4,5 Diethylfuran 2 Carboxylic Acid
Utility as a Synthetic Intermediate in Complex Organic Synthesis
4,5-Diethylfuran-2-carboxylic acid serves as a valuable building block in the synthesis of more complex organic molecules. The furan (B31954) ring itself is a versatile precursor for various functional groups and molecular frameworks. researchgate.net The carboxylic acid group at the 2-position and the diethyl substituents at the 4- and 5-positions provide specific points for chemical modification.
The carboxylic acid function can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, enabling its use in a wide array of synthetic transformations. mdpi.comyoutube.com For instance, the conversion to an acid chloride allows for Friedel-Crafts acylation reactions to form new carbon-carbon bonds. mdpi.com Furthermore, the furan ring can undergo reactions like Diels-Alder cycloadditions, providing access to complex polycyclic structures. researchgate.net
The synthesis of substituted furan-2-carboxylic acids often involves multi-step processes. For example, the synthesis of related compounds has started from materials like 4,5-dibromofuran-2-carboxylic acid, which then undergoes selective dehalogenation and other modifications to introduce the desired substituents. nih.gov The reactivity of furan-2-carboxaldehyde derivatives with compounds like hippuric acid has also been studied, demonstrating the versatility of the furan scaffold in condensation reactions. nih.gov
Role in Chemical Probe Development for Biological Systems
Furan-containing molecules are frequently investigated for their biological activities, making them attractive scaffolds for the development of chemical probes. ijabbr.comeubopen.org Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with specific proteins or pathways. eubopen.org The development of such probes is a critical aspect of biomedical research and drug discovery. olemiss.edu
The diverse biological activities of furan derivatives, which include antimicrobial, anti-inflammatory, and anticancer properties, suggest that furan-based scaffolds can be tailored to target a wide range of biological targets. ijabbr.comontosight.aiutripoli.edu.ly The specific substitution pattern of this compound could be systematically modified to optimize its binding affinity and selectivity for a particular protein of interest. The carboxylic acid group, in particular, can be crucial for interacting with biological targets and can influence properties like water solubility. researchgate.net
For instance, libraries of furan derivatives can be synthesized and screened for their ability to inhibit a specific enzyme or receptor. Once a hit is identified, further chemical modifications can be made to improve its potency and selectivity, leading to the development of a highly specific chemical probe. The furan scaffold's ability to act as a bioisostere for other aromatic rings provides another avenue for rational drug design. ijabbr.com
Exploration in Materials Science and Polymer Chemistry as a Building Block
Furan-based compounds are increasingly being explored as renewable building blocks for the synthesis of polymers and advanced materials. numberanalytics.comresearchgate.netnumberanalytics.com The drive towards sustainable chemistry has spurred interest in using biomass-derived platform molecules, and furan derivatives, which can be obtained from sugars, are prime candidates. researchgate.netrsc.org
Specifically, furan-2,5-dicarboxylic acid (FDCA), a related compound, is a key monomer for the production of bio-based polyesters like polyethylene (B3416737) furanoate (PEF), which is considered a promising alternative to the petroleum-based polyethylene terephthalate (B1205515) (PET). nih.govrsc.org The rigid furan ring can impart desirable thermal and mechanical properties to the resulting polymers. sarchemlabs.com While this compound is not FDCA, its structure suggests potential as a specialty monomer to be incorporated into polymer chains to modify their properties. The diethyl groups could, for example, influence the polymer's solubility, flexibility, or processing characteristics.
The polymerization of furan derivatives can be achieved through various methods, including step-growth polymerization to form polyesters and polyamides. researchgate.netwiley-vch.de Research is ongoing to develop efficient and environmentally friendly methods for synthesizing furan-based polymers with tunable properties. rsc.org The ability to create polymers from renewable resources is a significant area of research in materials science. rsc.org
Contribution to Agrochemical Research as a Scaffold for Novel Agents
The furan scaffold is a well-established structural motif in agrochemicals, including insecticides and herbicides. numberanalytics.comalgoreducation.com The biological activity of many natural and synthetic furan-containing compounds makes them a valuable starting point for the discovery of new crop protection agents. numberanalytics.com
The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds based on a common scaffold. The furan ring in this compound provides a core structure that can be systematically functionalized to explore structure-activity relationships. The carboxylic acid group can be converted to esters or amides, which are common functional groups in active agrochemical ingredients. researchgate.net The ethyl groups at the 4 and 5 positions could contribute to the molecule's lipophilicity, which can be an important factor for its uptake and transport within plants or insects.
Research in this area would involve synthesizing a series of derivatives of this compound and evaluating their biological activity against various pests, weeds, and fungal pathogens. google.com The goal is to identify compounds with high efficacy and selectivity, as well as favorable environmental profiles. The versatility of the furan ring allows for the creation of a diverse range of chemical structures, increasing the probability of discovering novel and effective agrochemical agents. rsc.org
Application in Supramolecular Chemistry and Crystal Engineering
The structure of this compound, with its carboxylic acid group and aromatic furan ring, makes it a candidate for applications in supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds and π-π stacking.
The carboxylic acid group is a particularly effective functional group for forming strong and directional hydrogen bonds. nih.gov This can lead to the self-assembly of molecules into well-defined architectures, such as dimers, chains, or more complex networks in the solid state. For example, studies on 5-(4-nitrophenyl)furan-2-carboxylic acid have shown that the carboxylic acid group plays a crucial role in forming a dense network of hydrogen bonds, which governs the crystal packing. mdpi.com
The aromatic furan ring can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. By carefully designing the substitution pattern on the furan ring, it is possible to control the geometry and properties of the resulting supramolecular structures. The study of how molecules like this compound crystallize can provide valuable insights into the nature of intermolecular forces and guide the design of new materials with specific properties, such as organogels. researchgate.net
Future Research Directions and Challenges in 4,5 Diethylfuran 2 Carboxylic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The synthesis of furan (B31954) derivatives is a well-established area of organic chemistry, with methods like the Paal-Knorr synthesis and cyclization of 1,4-diketones being fundamental. numberanalytics.com However, the drive towards "green chemistry" necessitates the development of more sustainable and atom-economical routes. rsc.orgnih.gov For 4,5-Diethylfuran-2-carboxylic acid, future research will likely focus on moving away from traditional methods that may involve harsh conditions or produce significant waste.
Key areas of development include:
Catalytic Converters: Employing non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, to reduce costs and environmental impact. frontiersin.org
Biomass as a Feedstock: Investigating the use of renewable biomass resources as starting materials, aligning with the principles of sustainable chemistry. nih.govnih.gov
One-Pot Syntheses: Designing multi-component reactions that combine several synthetic steps into a single procedure, thereby increasing efficiency and reducing solvent and energy consumption. rsc.orgresearchgate.net
Photoredox and Metal-Catalyzed Cycloadditions: Exploring modern synthetic methodologies like [2+2+2] and [4+2] cycloaddition reactions to construct the furan ring with high atom economy. nih.gov
A significant challenge in the synthesis of many furan compounds is their potential instability under certain reaction conditions, which can lead to polymerization or ring-opening. numberanalytics.comnih.gov Future synthetic strategies for this compound must consider these stability issues, potentially through the use of milder reaction conditions and protective chemistries.
Deeper Mechanistic Understanding of Molecular Interactions with Biological Targets
While the broader class of furan derivatives has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific interactions of this compound with biological targets remain largely unexplored. utripoli.edu.lyontosight.ainih.gov Future research should aim to elucidate these mechanisms.
This will involve:
Computational Modeling and Docking Studies: Utilizing in silico methods to predict potential binding affinities of this compound with various enzymes and receptors. mdpi.com
In Vitro Assays: Testing the compound against a panel of biological targets to identify specific inhibitory or modulatory activities.
Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target, providing a detailed understanding of the interaction at the molecular level.
A key challenge will be to differentiate the activity of this compound from that of other, more extensively studied furan derivatives and to understand how the specific diethyl substitution pattern influences its biological profile.
Exploration of Undiscovered Bioactive Properties and Lead Generation
The structural features of this compound, namely the furan ring and the carboxylic acid group, are present in numerous bioactive molecules. numberanalytics.comontosight.ai This suggests that the compound could serve as a valuable scaffold for the discovery of new therapeutic agents.
Future research in this area should focus on:
Broad Spectrum Bioactivity Screening: Testing the compound against a wide array of disease models, including those for cancer, infectious diseases, and inflammatory conditions. For instance, some furan derivatives have shown cytotoxic activity against breast cancer cell lines. mdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues of this compound to understand how modifications to the structure affect its biological activity. This could lead to the identification of more potent and selective lead compounds. mdpi.com
Antimicrobial Potential: Investigating the compound's ability to inhibit the growth of various bacterial and fungal strains, as furan derivatives have a history of use as antimicrobial agents. researchgate.netplos.org
A significant challenge will be to identify novel biological activities that are not already well-represented by existing furan-based compounds, thereby carving a unique therapeutic niche for this particular molecule.
Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery
Modern drug discovery relies heavily on high-throughput screening (HTS) and artificial intelligence (AI) to rapidly identify and optimize new drug candidates. nih.govresearchgate.net The integration of this compound and its derivatives into these workflows represents a promising avenue for future research.
This integration would involve:
Library Synthesis: Creating a diverse library of compounds based on the this compound scaffold for inclusion in HTS campaigns.
AI-Driven Lead Optimization: Using machine learning algorithms to analyze HTS data and predict the properties of virtual compounds, guiding the synthesis of molecules with improved activity and pharmacokinetic profiles. researchgate.net
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound derivatives with their biological activities.
A challenge in this area is the potential for false positives in HTS assays, which can arise from compound instability or non-specific interactions. nih.gov Careful validation of any hits identified through these methods will be crucial.
Design of Targeted Delivery Systems for Research Applications
The carboxylic acid group of this compound provides a convenient handle for conjugation to various delivery systems. nih.gov This opens up possibilities for its use in targeted research applications.
Future research could explore:
Nanoparticle Formulation: Encapsulating the compound within nanoparticles to control its release and potentially improve its solubility and stability. utoronto.catandfonline.com
Antibody-Drug Conjugates: Attaching the compound to antibodies that specifically target certain cell types, such as cancer cells, to enhance its therapeutic index. utoronto.ca
Prodrug Strategies: Modifying the carboxylic acid group to create a prodrug that is activated only at the desired site of action, thereby minimizing off-target effects.
The development of effective delivery systems presents its own set of challenges, including ensuring the stability of the conjugate and achieving efficient release of the active compound at the target site.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4,5-Diethylfuran-2-carboxylic acid in laboratory settings?
- Methodological Answer :
- Always wear protective gear: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols .
- In case of accidental exposure:
- Skin contact : Wash immediately with soap and water for 15 minutes .
- Eye exposure : Rinse cautiously with water for several minutes and seek medical attention .
- Store waste in labeled, sealed containers and dispose via certified chemical waste services to comply with local regulations .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Synthetic routes : Adapt methodologies from structurally similar compounds (e.g., alkyl-substituted furan carboxylic acids). For example, use nucleophilic substitution or Friedel-Crafts alkylation to introduce ethyl groups at the 4,5-positions of the furan ring .
- Reaction conditions : Optimize temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst/base selection (e.g., K₂CO₃ or NaH) to improve yield .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use ¹H/¹³C NMR to verify substitution patterns on the furan ring and ethyl group positions .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) or gas chromatography-mass spectrometry (GC-MS) for volatile derivatives .
- Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Advanced Research Questions
Q. How should researchers address contradictory data in physicochemical property reports (e.g., solubility, melting point) for this compound?
- Methodological Answer :
- Validation experiments : Replicate measurements using standardized protocols (e.g., OECD guidelines for melting point determination) .
- Cross-lab collaboration : Share samples with independent labs to verify reproducibility .
- Computational modeling : Predict properties via quantum mechanical calculations (e.g., COSMO-RS for solubility) to resolve discrepancies .
Q. What strategies can be employed to assess the ecotoxicological impact of this compound when data is scarce?
- Methodological Answer :
- Tiered testing : Start with acute toxicity assays (e.g., Daphnia magna or algal growth inhibition tests) as per OECD 202/201 guidelines .
- Read-across approaches : Use data from structurally related compounds (e.g., 2,5-Furandicarboxylic acid) to estimate persistence and bioaccumulation potential .
- Environmental fate modeling : Apply software like EPI Suite to predict biodegradation pathways and half-lives .
Q. How can researchers mitigate risks associated with the compound’s unknown toxicological profile?
- Methodological Answer :
- Precautionary measures : Assume acute toxicity (oral, dermal, inhalation) and use ALARA (As Low As Reasonably Achievable) exposure principles .
- In vitro screening : Conduct cytotoxicity assays (e.g., MTT assay on human cell lines) to identify thresholds for safe handling .
- Hierarchical risk assessment : Prioritize testing based on exposure likelihood (e.g., prioritize inhalation risks if used in aerosol-generating procedures) .
Q. What methodologies are suitable for studying the reaction mechanisms of this compound in catalytic processes?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy or in situ FTIR to monitor intermediate formation during reactions .
- Isotopic labeling : Introduce deuterium or ¹³C at specific positions to trace reaction pathways via NMR or MS .
- Computational studies : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and activation energies .
Data Management and Research Planning
Q. How should researchers design experiments to resolve gaps in the compound’s stability profile (e.g., photodegradation, hydrolysis)?
- Methodological Answer :
- Stress testing : Expose the compound to UV light (per ICH Q1B guidelines) or varied pH conditions (2–12) to assess degradation pathways .
- Stability-indicating assays : Develop HPLC methods capable of separating degradation products from the parent compound .
- Accelerated aging studies : Use elevated temperatures (40–60°C) to predict shelf-life under standard storage conditions .
Q. What approaches are recommended for integrating contradictory literature data into a coherent research framework?
- Methodological Answer :
- Systematic reviews : Follow PRISMA guidelines to aggregate and critically appraise existing studies, identifying methodological inconsistencies .
- Meta-analysis : Statistically pool data from multiple sources to derive consensus values for key parameters (e.g., reaction yields) .
- Sensitivity analysis : Test how varying input parameters (e.g., catalyst loading) affect conclusions in computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
